molecular formula C17H12ClN5O2S B3123045 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole CAS No. 303996-72-7

1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole

Cat. No.: B3123045
CAS No.: 303996-72-7
M. Wt: 385.8 g/mol
InChI Key: FYVPXKPJCSSKJC-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole is a heterocyclic compound that features a combination of pyrazole and triazole rings

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.

    Formation of the triazole ring: The final step involves the cyclization of the intermediate with an appropriate azide to form the triazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(phenylsulfonyl)-1H-pyrazole: This compound lacks the triazole ring, which may affect its biological activity and chemical reactivity.

    1-(4-chlorophenyl)-1H-1,2,4-triazole: This compound lacks the phenylsulfonyl group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazol-4-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c18-14-8-6-13(7-9-14)17-16(22-12-19-11-20-22)10-23(21-17)26(24,25)15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVPXKPJCSSKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143657
Record name 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303996-72-7
Record name 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303996-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
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1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
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1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
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1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
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1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
Reactant of Route 6
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole

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